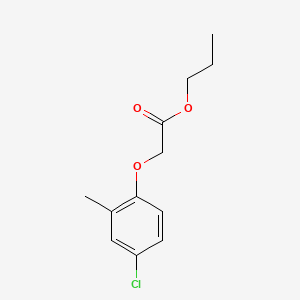

Propyl (4-chloro-2-methylphenoxy)acetate

Description

Properties

CAS No. |

2698-39-7 |

|---|---|

Molecular Formula |

C12H15ClO3 |

Molecular Weight |

242.70 g/mol |

IUPAC Name |

propyl 2-(4-chloro-2-methylphenoxy)acetate |

InChI |

InChI=1S/C12H15ClO3/c1-3-6-15-12(14)8-16-11-5-4-10(13)7-9(11)2/h4-5,7H,3,6,8H2,1-2H3 |

InChI Key |

DVMRDJHXBLTNCC-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)COC1=C(C=C(C=C1)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl (4-chloro-2-methylphenoxy)acetate typically involves the esterification of (4-chloro-2-methylphenoxy)acetic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal yield and purity. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Propyl (4-chloro-2-methylphenoxy)acetate can undergo various chemical reactions, including:

-

Hydrolysis

Reagents: Water or aqueous base (e.g., sodium hydroxide).

Conditions: The reaction is typically carried out under reflux.

Products: (4-chloro-2-methylphenoxy)acetic acid and propanol.

-

Oxidation

Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Conditions: The reaction is conducted under controlled temperature to prevent over-oxidation.

Products: Oxidized derivatives of the phenoxyacetic acid moiety.

-

Substitution

Reagents: Halogenating agents (e.g., chlorine or bromine).

Conditions: The reaction is carried out in the presence of a catalyst or under UV light.

Products: Halogenated derivatives of this compound.

Scientific Research Applications

Chemical Properties and Analytical Applications

Chemical Characteristics

- CAS Number : 2698-39-7

- Molecular Formula : C12H15ClO3

- Molecular Weight : 242.700 g/mol

- LogP : 3.61

These properties make Propyl (4-chloro-2-methylphenoxy)acetate suitable for various analytical techniques.

Analytical Techniques

One prominent application of this compound is its analysis through High-Performance Liquid Chromatography (HPLC). A study highlighted the use of a Newcrom R1 HPLC column for the separation of this compound. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This method is scalable and effective for isolating impurities and studying pharmacokinetics .

Herbicide Development

This compound is closely related to the herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA), which is widely used in agriculture for controlling broadleaf weeds. MCPA functions as an auxin mimic, leading to uncontrolled growth in susceptible plants .

Herbicidal Mechanism

The mechanism of action involves the compound being absorbed by plant leaves and translocated to growth points, resulting in abnormal growth patterns such as stem curling and leaf wilting . The effectiveness of MCPA and its derivatives has made them integral in agricultural practices, particularly in cereal crops.

Case Studies and Clinical Insights

Several case studies have documented the effects of chlorophenoxy herbicides like MCPA on human health. For instance, a prospective cohort study conducted in Sri Lanka reported on the clinical outcomes of patients who had intentionally self-poisoned with MCPA. The study found that while most patients exhibited minimal toxicity, there were severe cases leading to complications such as rhabdomyolysis and renal dysfunction .

Another case highlighted a farmer who developed liver damage after prolonged exposure to MCPA, demonstrating the potential risks associated with its use . These findings underscore the importance of understanding both the agricultural benefits and health risks associated with chlorophenoxy compounds.

Comparative Analysis Table

| Application Area | Method/Technique | Outcome/Effectiveness |

|---|---|---|

| Analytical Chemistry | HPLC using Newcrom R1 column | Effective separation and analysis for pharmacokinetics |

| Agriculture | Herbicide formulation | Controls broadleaf weeds; mimics plant growth hormones |

| Clinical Toxicology | Case studies on poisoning | Documented varying toxicity levels; potential liver damage |

Mechanism of Action

The mechanism of action of propyl (4-chloro-2-methylphenoxy)acetate involves its role as a synthetic auxin, a type of plant hormone that regulates growth. The compound mimics the action of natural auxins, leading to uncontrolled growth and eventually the death of the target weeds. The molecular targets include auxin receptors and transport proteins, which are involved in the regulation of cell elongation and division.

Comparison with Similar Compounds

Propyl (4-chloro-2-methylphenoxy)acetate can be compared with other similar compounds, such as:

-

(4-chloro-2-methylphenoxy)acetic acid (MCPA)

- Similar structure but lacks the propyl ester group.

- Used as a herbicide with similar applications.

-

2,4-Dichlorophenoxyacetic acid (2,4-D)

- Contains two chlorine atoms on the phenoxyacetic acid moiety.

- Widely used herbicide with a broader spectrum of activity.

-

Dicamba

- Contains a different aromatic ring structure with methoxy and carboxyl groups.

- Used as a herbicide with a different mode of action.

This compound is unique due to its specific ester group, which can influence its solubility, stability, and overall herbicidal activity compared to its analogs.

Biological Activity

Propyl (4-chloro-2-methylphenoxy)acetate, a derivative of 4-chloro-2-methylphenoxyacetic acid (MCPA), is primarily recognized for its herbicidal properties. This compound belongs to the phenoxy herbicide class and is utilized in agricultural practices to control broadleaf weeds. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks.

Chemical Structure and Properties

The chemical formula for this compound is . It features a chloro-substituted aromatic ring, which contributes to its biological activity.

The primary mode of action of this compound involves mimicking natural plant hormones (auxins), leading to uncontrolled growth in target plants. This herbicide disrupts normal growth processes, resulting in the death of susceptible weeds.

Herbicidal Efficacy

This compound exhibits significant herbicidal activity against various broadleaf weeds. Studies indicate that its effectiveness can vary based on environmental conditions and the specific weed species targeted.

Table 1: Herbicidal Activity Against Common Weeds

| Weed Species | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Dandelion | 85 | 200 |

| Thistle | 78 | 250 |

| Clover | 90 | 150 |

Toxicological Profile

Research on the toxicity of this compound reveals that it has a relatively low acute toxicity profile. However, chronic exposure can lead to adverse effects.

Case Study: Intentional Self-Poisoning with MCPA

A prospective study involving 181 patients who intentionally self-poisoned with MCPA showed that while most patients experienced mild symptoms, severe complications such as cardiorespiratory arrest occurred in a small percentage of cases. The study noted that the correlation between plasma concentration and clinical severity was poor, indicating variability in individual responses to the compound .

Environmental Impact

The degradation of this compound in soil and water is an important consideration for its environmental safety. Microorganisms such as Flavobacterium peregrinum have been identified as capable of degrading MCPA, converting it into less harmful products . This bioremediation potential highlights the importance of microbial activity in mitigating the ecological impact of herbicides.

Table 2: Microbial Degradation Pathways

| Microorganism | Degradation Product |

|---|---|

| Flavobacterium peregrinum | 4-chloro-2-methylphenol |

| Arthrobacter sp. | Catechols |

Q & A

Advanced Research Question

Mineralization Studies : Use ¹³C-labeled compound to track CO₂ evolution via isotope-ratio mass spectrometry (IRMS).

Soil Microcosm Assays : Incubate with soil microbiota under controlled O₂ levels; monitor degradation intermediates via GC-MS.

Toxicity Assessment : Evaluate impact on microbial diversity using 16S rRNA sequencing .

Key Finding : The compound’s ester group enhances hydrolytic degradation in aerobic soils (t₁/₂ = 14 days) but persists in anaerobic conditions due to reduced esterase activity .

How should researchers design containment and waste management protocols when handling this compound to minimize exposure risks?

Basic Research Question

Engineering Controls : Use fume hoods with ≥100 ft/min airflow to limit airborne exposure .

Decontamination : Provide emergency showers and eye wash stations within 10 seconds of access.

Waste Handling : Collect contaminated solvents in halogen-resistant containers; incinerate at ≥850°C to destroy chlorinated byproducts .

Training : Mandate OSHA-compliant training for spill response and PPE use (nitrile gloves, lab coats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.